molecular formula C10H10O2 B3348782 1-(4-methylphenyl)propane-1,2-dione CAS No. 1855-08-9

1-(4-methylphenyl)propane-1,2-dione

Cat. No.: B3348782
CAS No.: 1855-08-9
M. Wt: 162.18 g/mol
InChI Key: QIFQXJRJVNMFLR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)propane-1,2-dione is an α,β-diketone featuring a methyl-substituted phenyl ring at the C1 position. These compounds are characterized by two adjacent carbonyl groups, which confer reactivity in coordination chemistry and biological applications .

Properties

IUPAC Name

1-(4-methylphenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFQXJRJVNMFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 1-(4-Methylphenyl)propan-1-ol.

    Substitution: 4-Bromo-1-(4-methylphenyl)propane-1,2-dione.

Scientific Research Applications

1-(4-Methylphenyl)propane-1,2-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)propane-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs of 1-(4-methylphenyl)propane-1,2-dione include:

  • 1-(4-Methoxyphenyl)propane-1,2-dione : Substitution of the methyl group with a methoxy (-OCH₃) group alters electronic properties, enhancing solubility and influencing antioxidant activity .
  • 1-(Morpholin-4-yl)propane-1,2-dione : Incorporation of a morpholine ring enables coordination with metal ions (e.g., Cu(II), Ni(II)), forming complexes with enhanced antioxidant activity .
  • 1-(2-Thienyl)propane-1,2-dione : Replacement of the phenyl ring with a thiophene heterocycle modifies conjugation and redox properties .
Table 1: Structural and Electronic Properties of Analogs
Compound Substituent Key Properties Reference
This compound -CH₃ Hypothesized moderate hydrophobicity; potential for metal coordination N/A
1-(4-Methoxyphenyl)propane-1,2-dione -OCH₃ Enhanced solubility; NMR: δ 8.03–8.00 (Ar–H), 3.89 (OCH₃); GC/MS: m/z 178
1-(4-(Trifluoromethyl)phenyl)propane-1,2-dione -CF₃ Increased electrophilicity; lower reactivity in enzymatic reduction
1-(Morpholin-4-yl)propane-1,2-dione Morpholine ring Forms Cu(II)/Ni(II) complexes; ABTS•+ IC₅₀: 19.6 µM (Ni complex)
1-(2-Thienyl)propane-1,2-dione Thiophene ring Altered redox behavior; InChI Key: FDYDDUUWFJQMQC-UHFFFAOYSA-N

Spectroscopic Characterization

  • 1-(4-Methoxyphenyl)propane-1,2-dione :
    • ¹H NMR : δ 8.03–8.00 (Ar–H), 3.89 (OCH₃), 2.50 (CH₃) .
    • GC/MS : m/z 178 (M⁺), base peak at m/z 135 .
  • Ni(HL)₂(NO₃)₂ Complex: IR shifts confirm ligand deprotonation (ν(N-H) disappearance) and metal coordination (ν(C=O) at lower frequencies) .

Biological Activity

1-(4-Methylphenyl)propane-1,2-dione, commonly known as 4-methylacetophenone, is an organic compound characterized by its diketone structure, which includes two adjacent carbonyl groups (C=O) linked to a propyl chain. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol
  • Structure : The compound features a phenyl ring with a methyl group at the para position relative to the carbonyl groups, influencing its chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities that may influence various cellular processes. Key findings include:

  • Neurotransmitter Modulation : The compound has been shown to interact with enzymes and proteins in the central nervous system, potentially affecting neurotransmitter levels. It may enhance neurotransmission by inhibiting reuptake mechanisms for neurotransmitters such as dopamine and serotonin, leading to increased stimulation of postsynaptic receptors.
  • Antimicrobial and Anticancer Properties : Studies have indicated that derivatives synthesized from this compound exhibit significant antimicrobial and anticancer activities. For example, indole derivatives synthesized using this compound have shown promising results against various cancer cell lines and pathogens.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It has been observed to inhibit specific monoamine transporters, which play a crucial role in neurotransmitter reuptake processes. This modulation can lead to enhanced synaptic transmission and potential neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antiviral Activity : A study reported that derivatives of this compound demonstrated antiviral properties against certain viral strains, indicating its potential use in developing antiviral therapies.
  • Antidiabetic Effects : Research on synthesized derivatives has shown that they possess antidiabetic properties, suggesting their utility in managing glucose levels and improving insulin sensitivity.
  • Neuropharmacological Applications : Investigations into the neuropharmacological effects have revealed that this compound may be beneficial in treating neurodegenerative diseases due to its ability to enhance neurotransmitter dynamics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Fluorophenyl)propane-1,2-dioneC10H9F O2Contains a fluorine substituent
3-Methyl-1-(4-methylphenyl)butan-2-oneC13H18OFeatures an additional alkyl chain
1-Phenyl-1,2-propanedioneC10H10OLacks methyl substitution on the phenyl ring

The unique methyl substitution on the phenyl ring of this compound enhances its chemical reactivity and biological interactions compared to similar diketones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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